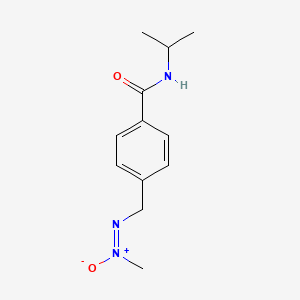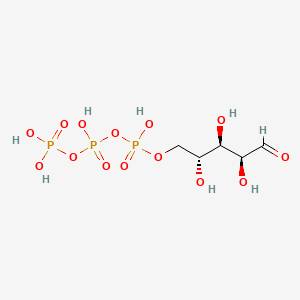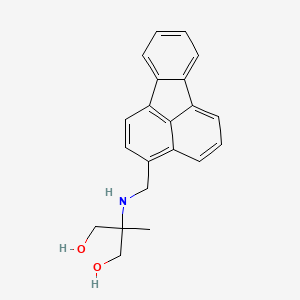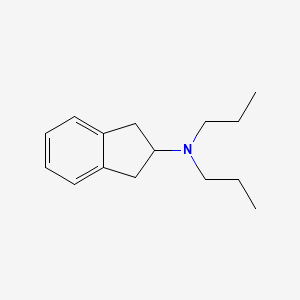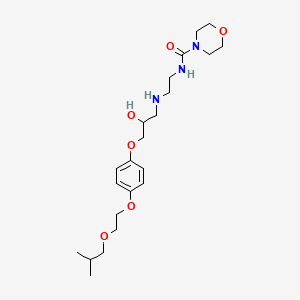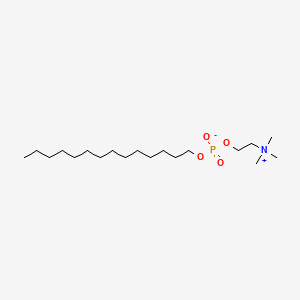
Tetradecylphosphocholine
Descripción general
Descripción
Synthesis Analysis
The synthesis of Tetradecylphosphocholine and similar compounds involves complex chemical reactions. For instance, novel synthetic routes to polycyclic isoquinoline salts via C-H activation with metal complexes at low temperatures have been explored, demonstrating efficient synthesis from readily available materials (Li, Brennessel, & Jones, 2008). Similarly, bolaamphiphiles containing two phosphocholine headgroups with acyclic or macrocyclic side chains were synthesized, starting from 2-phenyl-5-hydroxy-1,3-dioxane, indicating diverse synthetic strategies for related compounds (Patwardhan & Thompson, 2000).
Molecular Structure Analysis
The molecular structure of Tetradecylphosphocholine is characterized by its amphiphilic nature, with a long hydrophobic tail and a hydrophilic phosphocholine headgroup. The structure facilitates the formation of monolayers and bilayers at interfaces, as demonstrated in studies of similar compounds. For example, the adsorbed film of n-tetradecylphosphocholine at the tetradecane/water interface was analyzed using interfacial tensiometry and X-ray reflection, revealing insights into molecular orientation and packing at the interface (Hiraki et al., 2015).
Chemical Reactions and Properties
Tetradecylphosphocholine undergoes various chemical reactions, reflecting its versatile chemical properties. The compound's reactivity has been studied in the context of antineoplastic activity and interactions with biological membranes. Hexadecylphosphocholine, a compound with similar structure and properties, showed remarkable antineoplastic activity in vitro and in vivo, indicating the potential of Tetradecylphosphocholine in related chemical reactions (Unger et al., 1989).
Physical Properties Analysis
The physical properties of Tetradecylphosphocholine, such as its phase behavior, solubility, and interfacial properties, are crucial for its applications in scientific research. Studies on related compounds have shown that the physical properties can be fine-tuned by modifying the molecular structure, such as the length of the hydrophobic chain and the presence of macrocyclic or acyclic side chains (Patwardhan & Thompson, 2000).
Chemical Properties Analysis
The chemical properties of Tetradecylphosphocholine, including its surface activity, ability to form micelles, and interactions with other molecules, are fundamental to its role in research. The compound's amphiphilic nature leads to unique behaviors in aqueous solutions and at interfaces, as seen in the detailed study of its adsorbed film at the tetradecane/water interface (Hiraki et al., 2015).
References (Sources)
Aplicaciones Científicas De Investigación
-
Solubilization and Purification of Membrane Proteins
- Scientific Field : Biochemistry and Molecular Biology .
- Application Summary : Tetradecylphosphocholine is used as a detergent for the solubilization, stabilization, and purification of membrane proteins .
- Methods of Application : The detergent disintegrates the lipid bilayer while incorporating lipids and proteins in detergent micelles during the solubilization stage. The hydrophobic surface areas of the membrane proteins and the lipid “tails” are buried in the hydrophobic interior of the detergent micellar structures, while hydrophilic parts of the proteins are in contact with the aqueous environment .
- Results or Outcomes : This process allows for the extraction of membrane proteins at a high yield and results in stable protein-detergent complexes where the protein retains its active conformation .
-
Ion Chromatography for the Determination of Inorganic Acids
- Scientific Field : Analytical Chemistry .
- Application Summary : Tetradecylphosphocholine has been used as the stationary phase in ion chromatography for the determination of inorganic acids .
- Methods of Application : In this ion chromatographic system, Tetradecylphosphocholine is used as the stationary phase, pure water as the mobile phase, and conductivity as the method of detection .
- Results or Outcomes : This approach is applicable to the simultaneous determination of the inorganic acids produced by reactions of NOx, SOx, and HCl with water in aerosols .
-
Protein Science
- Scientific Field : Protein Science .
- Application Summary : Tetradecylphosphocholine is used in various aspects of protein science, including protein purification and characterization .
- Methods of Application : The specific methods of application in protein science can vary widely depending on the particular experiment or study .
- Results or Outcomes : The outcomes can also vary widely, but the use of Tetradecylphosphocholine can aid in the successful completion of various protein science experiments and studies .
-
G Protein-Coupled Receptors (GPCRs)
- Scientific Field : Biochemistry and Molecular Biology .
- Application Summary : Tetradecylphosphocholine has been used in the solubilization and purification of G protein-coupled receptors (GPCRs) .
- Methods of Application : The specific methods of application can vary depending on the particular experiment or study .
- Results or Outcomes : The use of Tetradecylphosphocholine can aid in the successful solubilization and purification of GPCRs .
-
Protein Purification and Characterization
- Scientific Field : Biochemistry and Molecular Biology .
- Application Summary : Tetradecylphosphocholine is used in protein purification and characterization .
- Methods of Application : The specific methods of application can vary depending on the particular experiment or study .
- Results or Outcomes : The use of Tetradecylphosphocholine can aid in the successful purification and characterization of proteins .
-
Protein Folding
- Scientific Field : Biochemistry and Molecular Biology .
- Application Summary : While there’s no direct evidence of Tetradecylphosphocholine being used in protein folding, it’s plausible given its role in protein science .
- Methods of Application : The specific methods of application can vary depending on the particular experiment or study .
- Results or Outcomes : The outcomes can also vary widely, but the use of Tetradecylphosphocholine could potentially aid in the successful completion of various protein folding experiments and studies .
Safety And Hazards
Propiedades
IUPAC Name |
tetradecyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-23-25(21,22)24-19-17-20(2,3)4/h5-19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETUMLXGYDBOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228358 | |
| Record name | N-Tetradecylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecylphosphocholine | |
CAS RN |
77733-28-9 | |
| Record name | N-Tetradecylphosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077733289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Tetradecylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



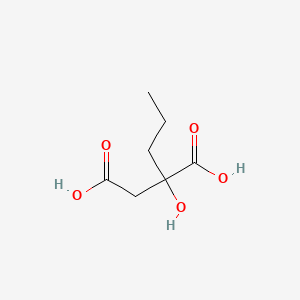
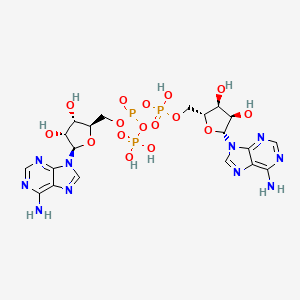
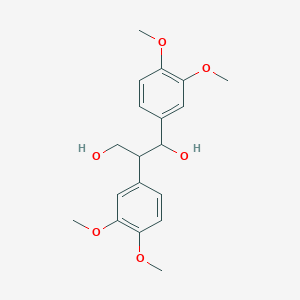
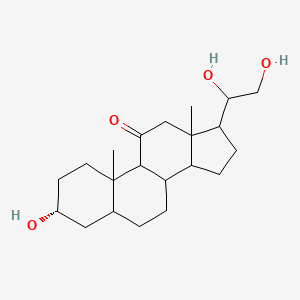
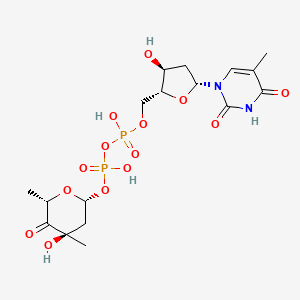
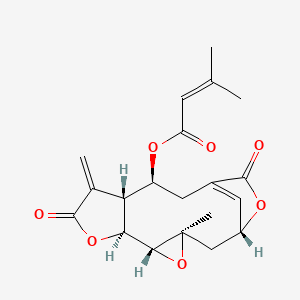
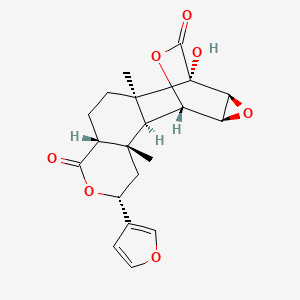
![4,7,10,16,19,24,27-Heptaoxa-1,13-diazabicyclo[11.8.8]nonacosane](/img/structure/B1204351.png)
